molecular formula C7H7IN2O B7789872 (4-Iodophenyl)urea CAS No. 13114-95-9

(4-Iodophenyl)urea

Cat. No.: B7789872
CAS No.: 13114-95-9
M. Wt: 262.05 g/mol
InChI Key: ODUUOXCQVDVOJL-UHFFFAOYSA-N
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Description

(4-Iodophenyl)urea is a member of the class of phenylureas, which are compounds containing a phenyl group linked to one nitrogen atom of a urea group. This compound is characterized by the presence of an iodine atom attached to the phenyl ring at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Iodophenyl)urea involves the reaction of 4-iodoaniline with an isocyanate or carbamoyl chloride. For example, 4-iodoaniline can be dissolved in dilute aqueous hydrochloric acid, followed by the addition of water to completely dissolve the compound. The resulting solution is then reacted with an isocyanate or carbamoyl chloride to form this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large reactors and precise control of reaction parameters to ensure high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

(4-Iodophenyl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Iodophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Iodophenyl)urea include:

Uniqueness

This compound is unique due to the presence of the iodine atom at the para position of the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUUOXCQVDVOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365216
Record name Urea, (4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-95-9
Record name Urea, (4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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